(2,2-Diethoxyethyl)pentafluorosulfur
Description
Properties
IUPAC Name |
2,2-diethoxyethyl(pentafluoro)-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F5O2S/c1-3-12-6(13-4-2)5-14(7,8,9,10)11/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGUULKPUPGLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(F)(F)(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,2 Diethoxyethyl Pentafluorosulfur
Strategies for Incorporating the Pentafluorosulfanyl (SF5) Group into Organic Frameworks
The introduction of the SF5 group into organic molecules can be achieved through various methods, which can be broadly categorized as direct and indirect approaches.
Direct Pentafluorosulfanylation Approaches: Challenges and Advancements
Direct pentafluorosulfanylation involves the direct introduction of the SF5 group onto an organic substrate. Historically, this has been challenging due to the hazardous nature of reagents like elemental fluorine. acs.orgresearchgate.net Early methods often required high-pressure autoclaves or specialized photochemical procedures, limiting their widespread use. acs.org
A significant advancement in this area has been the utilization of pentafluorosulfanyl chloride (SF5Cl). acs.org The free radical chain addition of SF5Cl to unsaturated compounds like alkenes and alkynes is a key method for preparing aliphatic SF5-containing compounds. thieme-connect.comacs.org However, the gaseous nature and difficult handling of SF5Cl posed practical challenges. acs.orgresearchgate.net
Recent breakthroughs have made SF5Cl more accessible. A gas-free synthesis of SF5Cl using molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (B91410) (KF) was a major step forward. researchgate.netdigitellinc.com Subsequently, a method to produce a stable and easy-to-handle solution of SF5Cl in n-hexane was developed, further facilitating its use in synthesis. researchgate.netnih.gov The development of catalytic initiators, such as triethylborane (B153662) (Et3B), has enabled the convenient, regiospecific, and highly stereoselective addition of SF5Cl to a variety of unsaturated systems at low temperatures and atmospheric pressure. acs.orgnih.gov
| Initiator/Method | Substrate | Conditions | Key Advantages |
| Triethylborane (Et3B) | Alkenes, Alkynes | Low temperature (-30 to -20 °C) | Convenient, high yield, regiospecific, highly stereoselective acs.orgnih.gov |
| Photochemical | Alkenes, Alkynes | UV irradiation | Historical method, can be effective acs.org |
| Visible Light/EDA Complex | Alkenes | Enamine/pyrrolidine, visible light | Oxygen-free protocol thieme-connect.com |
Indirect Routes Utilizing SF5-Containing Building Blocks and Precursors
Indirect methods involve the use of pre-functionalized molecules already containing the SF5 group, which are then incorporated into the target structure. This approach offers a powerful alternative, especially when direct methods are not feasible. A variety of SF5-containing building blocks are now commercially available or can be synthesized. thieme-connect.comenamine.netdntb.gov.ua
These building blocks can be elaborated through common synthetic transformations. For instance, SF5-substituted anilines can undergo diazotization, and other derivatives can participate in a range of standard organic reactions. researchgate.netresearchgate.net The use of SF5-alkynes as versatile platforms allows for the synthesis of a wide array of new SF5-compounds. thieme-connect.com
Development of Efficient and Economic Pentafluorosulfanylation Processes
A significant focus of recent research has been the development of more economical and efficient processes for introducing the SF5 group, aiming to reduce costs to levels comparable to trifluoromethylation. researchgate.netresearchgate.net Innovations in the preparation of pentafluorosulfanylarenes without the need for elemental fluorine represent a major transformative advance. researchgate.netresearchgate.net One such method involves a two-step process: the treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride, followed by treatment of the resulting arylsulfur chlorotetrafluoride with a fluoride source. researchgate.net
Synthesis of the 2,2-Diethoxyethyl Moiety and its Coupling with SF5-Containing Scaffolds
Methodologies for Acetal (B89532) Formation and Selective Functionalization
The 2,2-diethoxyethyl group is typically formed by the acetalization of the corresponding aldehyde. Methodologies for the synthesis of related structures, such as 2-substituted pyrimidine-5-carboxylic esters from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, demonstrate the general principles of forming and utilizing such functionalized acetal precursors. organic-chemistry.org Selective functionalization of the carbon backbone allows for the introduction of reactive handles necessary for coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions for C-SF5 Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mit.edursc.org While the direct formation of an aliphatic C-SF5 bond via palladium catalysis is less common, related methodologies provide a framework for potential synthetic routes. The principles of reactions like the Buchwald-Hartwig amination for C-N bond formation and other palladium-catalyzed couplings of C-O electrophiles highlight the versatility of this catalytic system. nih.govrsc.orgyoutube.com
For the synthesis of (2,2-Diethoxyethyl)pentafluorosulfur, a plausible strategy would involve the coupling of an SF5-containing aromatic or vinylic species with a suitably functionalized 2,2-diethoxyethyl precursor. The choice of catalyst, ligand, and reaction conditions is critical for the success of such transformations. mit.edu
| Reaction Type | Coupling Partners | Catalyst/Ligand System | Significance |
| Buchwald-Hartwig Amination | Aryl Halides/Tosylates + Amines | Pd(dba)2 or Pd(OAc)2 / Ferrocenyl-based phosphine (B1218219) ligands | Forms C-N bonds, demonstrating Pd-catalyzed heteroatom coupling nih.gov |
| Negishi Coupling | Aryl Fluorosulfonates + Organozinc Reagents | Pd(PPh3)4 | Forms C-C bonds from C-O electrophiles nih.gov |
| General C-O Coupling | Aryl Halides + Alcohols | Pd catalyst / Biaryl monophosphine ligands | Forms C-O bonds, relevant for ether synthesis mit.edu |
Optimization of Reaction Conditions and Yields for Complex Molecular Architectures
The efficient synthesis of complex molecules like this compound, which incorporates both a sterically demanding SF5 group and a sensitive acetal functionality, is highly dependent on the meticulous optimization of reaction parameters. Key reactions, such as the addition of a pentafluorosulfur source across a double bond or the formation of the acetal, require careful tuning to maximize yields and minimize side reactions.
Research into related organofluorine and acetal syntheses demonstrates that factors such as solvent, temperature, catalyst, and reactant stoichiometry are critical. For instance, in reactions involving the formation of acetals, strategies to remove water, such as azeotropic distillation or the use of dehydrating agents, are crucial for driving the equilibrium toward the product. tue.nl Similarly, the radical addition of sulfur chloride pentafluoride (SF5Cl) to an alkene precursor like vinyl diethyl acetal is a primary route for introducing the SF5 group. researchgate.net The optimization of this step is paramount.
Key parameters for optimization include:
Initiator: Free-radical initiators such as triethylborane (BEt3) or light (photochemical initiation) are commonly used. researchgate.netnih.gov The choice and concentration of the initiator can significantly impact reaction rate and selectivity.
Solvent: The choice of solvent is critical to ensure the solubility of reactants and to avoid side reactions with reactive intermediates. Non-polar, aprotic solvents are often preferred.
Temperature: Radical reactions can be sensitive to temperature. Lower temperatures may be required to control selectivity and prevent the decomposition of thermally sensitive functional groups like the acetal.
Stoichiometry: The molar ratio of the alkene precursor to the SF5Cl source must be optimized to prevent side reactions such as telomerization and to ensure complete conversion of the starting material.
A factorial design approach is often employed to systematically investigate the influence of these parameters on reaction yield and purity, allowing for the identification of optimal conditions for scale-up. rsc.org The findings from such optimization studies are crucial for developing robust and efficient protocols for synthesizing complex SF5-containing molecules.
Below is a representative data table illustrating a hypothetical optimization study for the radical addition of SF5Cl to 4,4-diethoxy-1-butene, a potential precursor to this compound.
| Entry | Initiator (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | BEt3 (0.1) | CH2Cl2 | 25 | 4 | 65 |
| 2 | BEt3 (0.2) | CH2Cl2 | 25 | 2 | 78 |
| 3 | BEt3 (0.2) | Hexane | 25 | 2 | 72 |
| 4 | BEt3 (0.2) | CH2Cl2 | 0 | 6 | 85 |
| 5 | AIBN (0.1) | Toluene | 80 | 1 | 45 (Decomposition) |
| 6 | UV Light (365 nm) | CH2Cl2 | 25 | 1 | 92 |
Exploration of Novel Synthetic Pathways to this compound
Multicomponent Reactions and Convergent Synthesis Strategies
Multicomponent Reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. mdpi.com This approach enhances atom and step economy, reducing waste and purification efforts. mdpi.com While a specific MCR for this compound has not been reported, the principles of MCRs involving sulfur compounds can be applied. researchgate.netchemistryforsustainability.org A hypothetical MCR could involve the reaction of an SF5-containing building block, an acetaldehyde (B116499) equivalent, and ethanol (B145695) in a one-pot process to construct the target molecule. Such strategies are advantageous for rapidly creating libraries of structurally diverse SF5-acetals for further investigation. researchgate.net
Convergent Synthesis provides an alternative, highly efficient approach. Instead of a linear sequence, a convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, this could involve:
Fragment A Synthesis: Preparation of a C2 synthon containing the pentafluorosulfanyl group, such as SF5-acetaldehyde or a vinyl-SF5 derivative.
Fragment B Synthesis: Preparation of the diethoxy acetal functionality.
Coupling: A final coupling reaction between Fragment A and a suitable nucleophile or electrophile to form the target molecule.
Stereoselective Synthesis Considerations in SF5-Acetal Systems
While this compound itself is achiral, the principles of stereoselective synthesis are critical when designing more complex, chiral analogues that may have applications in pharmaceuticals or agrochemicals. Introducing a chiral center into the ethyl backbone of the SF5-acetal system would require precise control over stereochemistry.
Recent advances have demonstrated the potential for stereoselective reactions in the synthesis of SF5-containing compounds. rsc.org For example, metal-catalyzed enantioselective additions to aldehydes bearing an SF5 group have been achieved with good yields and high enantioselectivity. rsc.org In the context of SF5-acetal systems, several strategies could be envisioned:
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.
Asymmetric Catalysis: The use of chiral catalysts (e.g., metal-ligand complexes) can facilitate enantioselective transformations, such as the asymmetric addition of the SF5 group or the stereoselective formation of a chiral acetal. rsc.org
Substrate Control: If a chiral center already exists in the starting material, it can influence the stereochemistry of subsequent reaction steps.
A significant challenge is the steric bulk of the SF5 group, which can influence the approach of reagents and the conformational preferences of transition states. nih.gov Frustrated Lewis Pair (FLP) mediated C-F activation using a chiral Lewis base represents an emerging method for achieving stereoselectivity in organofluorine compounds. nih.gov Understanding and controlling these steric and electronic effects are essential for the successful development of stereoselective syntheses in this class of compounds.
Development of Sustainable and Green Chemistry Protocols for Synthesis
The increasing focus on environmental responsibility in the chemical industry has driven the development of sustainable and green protocols for organofluorine synthesis. numberanalytics.comnumberanalytics.com Traditional methods often rely on hazardous reagents, harsh conditions, and chlorinated solvents. numberanalytics.comsocietechimiquedefrance.fr Green chemistry aims to mitigate these issues by focusing on principles such as waste reduction, use of renewable feedstocks, and energy efficiency. benthamdirect.com
For the synthesis of this compound, several green chemistry approaches are being explored:
Safer Fluorinating Agents: There is a move away from highly toxic and difficult-to-handle fluorinating agents. Recent developments include solid, easy-to-handle reagents and electrochemical methods that generate the fluorinating species in situ, enhancing safety and reducing waste. numberanalytics.comnumberanalytics.com Protocols using potassium fluoride (KF) as the sole, safe fluorine source are also emerging. researchgate.neteurekalert.org
Catalytic Methods: The use of catalysts can significantly improve reaction efficiency, reduce the amount of reagents needed, and minimize waste generation. numberanalytics.com Photocatalysis, which uses light to drive reactions, often allows for milder reaction conditions. nih.govnumberanalytics.com
Green Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons is a key goal. rsc.org Research into greener alternatives, such as bio-derived solvents, ionic liquids, or even water, is ongoing. benthamdirect.comrsc.org Solvent-free reaction conditions are also highly desirable. benthamdirect.com
Flow Chemistry: Continuous flow processes offer improved safety, efficiency, and scalability compared to traditional batch reactions. numberanalytics.com They allow for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purities.
| Parameter | Traditional Protocol | Green Protocol |
|---|---|---|
| Fluorine Source | Hazardous gases (e.g., F2, SF5Cl) | Solid reagents (e.g., KF), electrochemical generation numberanalytics.comresearchgate.net |
| Solvent | Chlorinated solvents (e.g., CH2Cl2, CCl4) | Green solvents (e.g., 2-MeTHF, Cyrene), water, or solvent-free benthamdirect.comrsc.org |
| Energy Input | High temperatures (reflux) | Photocatalysis (visible light), lower temperatures nih.govnumberanalytics.com |
| Process | Batch synthesis | Continuous flow chemistry numberanalytics.com |
| Byproducts | Significant stoichiometric waste | Reduced waste, catalytic processes, higher atom economy numberanalytics.com |
The adoption of these sustainable practices is essential for the future of organofluorine chemistry, ensuring that the production of valuable compounds like this compound can be achieved in an environmentally responsible manner. numberanalytics.comnumberanalytics.com
Chemical Reactivity and Mechanistic Investigations of 2,2 Diethoxyethyl Pentafluorosulfur
Reactivity and Transformations of the Pentafluorosulfanyl (SF5) Group
The pentafluorosulfanyl (SF5) group is a functional group with growing interest in various fields of chemistry due to its unique combination of properties, including high electronegativity, thermal stability, and significant steric demand. benthamdirect.comresearchgate.netrowansci.com Often considered a "super-trifluoromethyl" group, its electronic effects and reactivity are distinct and more pronounced than those of the trifluoromethyl (CF3) group. academie-sciences.frresearchgate.net
Pathways of Electrophilic and Nucleophilic Attack on SF5-Substituted Centers
The carbon center directly attached to the highly electronegative SF5 group is electron-deficient. This electronic characteristic makes it susceptible to nucleophilic attack . In aromatic systems, the SF5 group's strong electron-withdrawing nature facilitates nucleophilic aromatic substitution (VNS) reactions on nitro(pentafluorosulfanyl)benzenes, where carbanions attack the ring. acs.orgnih.gov For an aliphatic center, such as in (2,2-Diethoxyethyl)pentafluorosulfur, a direct SN2-type nucleophilic attack on the carbon bonded to the SF5 group would be challenging due to the significant steric hindrance imposed by the bulky SF5 group. However, the strong inductive effect of the SF5 group would make the hydrogens on the adjacent carbon (the α-carbon) more acidic, potentially facilitating elimination reactions in the presence of a strong base.
Conversely, the electron-deficient nature of the SF5-substituted carbon center makes it highly resistant to electrophilic attack . An electrophile would be repelled by the positive partial charge on the carbon atom. However, electrophilic attack can occur on other parts of a molecule containing an SF5 group, and the group's electronic influence can direct the regioselectivity of such reactions. youtube.com
Influence of the SF5 Group on the Reactivity of Adjacent Functional Moieties
The pentafluorosulfanyl group exerts a profound influence on the reactivity of neighboring functional groups through a combination of steric and electronic effects. researchgate.net
Steric Hindrance : The octahedral geometry and significant size of the SF5 group, which is larger than a trifluoromethyl or tert-butyl group, can sterically hinder reactions at adjacent positions, potentially affecting reaction rates and the stereochemical outcome of transformations. researchgate.netacademie-sciences.fr This steric demand can encumber rotational freedom in small molecules. benthamdirect.comresearchgate.net
Dipole Moment : The SF5 group possesses a profound dipole moment, which can influence the stereochemistry of reactions that proceed through transition states with significant charge separation. researchgate.net This has been successfully used to direct the stereochemistry of reactions like the Staudinger ketene-imine cycloaddition. researchgate.net In this compound, this dipole could influence the conformational preferences of the diethoxyethyl chain.
Electronic Effects : The strong electron-withdrawing nature of the SF5 group can significantly alter the reactivity of an adjacent functional moiety. For the acetal (B89532) group in this compound, this effect would destabilize the formation of a carbocation intermediate on the adjacent carbon during acid-catalyzed hydrolysis, thereby affecting its stability (see section 3.2.1).
Investigation of Electron-Withdrawing Effects and Their Impact on Reaction Kinetics and Thermodynamics
The SF5 group is one of the most strongly electron-withdrawing groups known in organic chemistry, primarily due to the high electronegativity of the five fluorine atoms. rowansci.com This property has a significant impact on both the kinetics and thermodynamics of reactions.
The electron-withdrawing power of the SF5 group has been quantified using Hammett constants, which are greater than those for the CF3 group, indicating superior electron-withdrawing ability. researchgate.netresearchgate.netnih.gov This strong inductive effect (-I) stabilizes adjacent negative charges and destabilizes adjacent positive charges.
Impact on Reaction Kinetics: The rate of a reaction is influenced by the stability of its transition state.
In reactions involving the formation of a positively charged intermediate (carbocation) near the SF5 group, the reaction rate will be significantly decreased due to the destabilizing effect of the electron-withdrawing group.
Conversely, for reactions where a negative charge (carbanion) develops in the transition state, the SF5 group will have a stabilizing effect, thus increasing the reaction rate.
Impact on Reaction Thermodynamics: The thermodynamics of a reaction are determined by the relative stabilities of the reactants and products.
The presence of an SF5 group can increase the exergonicity of reactions where an electron-donating group is also present on a conjugated system. nih.gov
In general, by stabilizing electron-rich species and destabilizing electron-poor ones, the SF5 group can shift the equilibrium position of a reaction. For instance, it increases the acidity of nearby protons.
| Property | SF5 Group | CF3 Group | Reference |
| Electronegativity (χ) | 3.65 | 3.36 | researchgate.net |
| Hammett Constant (σp) | 0.68 | 0.53 - 0.54 | researchgate.netresearchgate.netnih.gov |
| Hammett Constant (σm) | 0.61 | 0.43 | researchgate.netnih.gov |
| Hansch Lipophilicity (π) | 1.23 | 0.88 | researchgate.netnih.gov |
Reactivity of the 2,2-Diethoxyethyl (Acetal) Moiety
Acetals are generally used as protecting groups for carbonyl compounds in organic synthesis due to their stability under neutral and basic conditions, while being readily cleaved under acidic conditions. researchgate.netnii.ac.jp
Hydrolytic Stability and Kinetics under Varied Acidic and Basic Conditions
The hydrolysis of acetals is a well-understood process that is catalyzed by acid. researchgate.net
Acidic Conditions : Under acidic conditions, acetals undergo hydrolysis to yield the parent aldehyde (or ketone) and two equivalents of the corresponding alcohol. researchgate.netresearchgate.net The reaction mechanism proceeds via protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized carboxonium ion. This step is typically the rate-determining step. researchgate.net The carbocation is then attacked by water, and subsequent deprotonation yields the carbonyl compound and a second molecule of alcohol. The rate of hydrolysis is dramatically dependent on pH, increasing significantly as the pH decreases. researchgate.net For this compound, the strong electron-withdrawing SF5 group attached to the adjacent carbon would significantly destabilize the carboxonium ion intermediate, thereby slowing down the rate of acid-catalyzed hydrolysis compared to an acetal without such a substituent.
Basic Conditions : Acetals are known to be quite stable under basic or neutral conditions, which is why they are effective protecting groups. researchgate.net Therefore, the 2,2-diethoxyethyl group in this compound is expected to be robust in the presence of bases.
The kinetics of acetal hydrolysis can be studied by monitoring the disappearance of the acetal or the appearance of the aldehyde product over time. The half-life of hydrolysis is highly dependent on the pH and the electronic nature of the substituents on the acetal. researchgate.netnih.gov Electron-donating groups stabilize the carbocation intermediate and accelerate hydrolysis, while electron-withdrawing groups have the opposite effect. nih.gov
| Condition | Reactivity of Acetal Moiety | Expected Outcome for this compound |
| Acidic (e.g., pH < 6) | Hydrolysis to aldehyde and alcohol | Slow hydrolysis to pentafluorosulfanylacetaldehyde and ethanol (B145695) |
| Neutral (pH ≈ 7) | Generally stable | Stable |
| Basic (pH > 8) | Stable | Stable |
Transacetalization and Exchange Reactions in Synthetic Contexts
Transacetalization is a reaction in which an existing acetal is converted into a new acetal by reacting it with a different alcohol or diol in the presence of an acid catalyst. researchgate.net This process is an equilibrium reaction, and the position of the equilibrium can be controlled by using a large excess of the new alcohol or by removing one of the products (e.g., the original alcohol) from the reaction mixture.
Zirconium tetrachloride (ZrCl4) is an example of an efficient catalyst for both acetalization and in situ transacetalization reactions under mild conditions. missouri.edu In the context of this compound, the 2,2-diethoxyethyl group could potentially undergo transacetalization with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, under acidic conditions to form a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively). These exchange reactions are synthetically useful for altering protecting groups or for creating more complex molecular architectures. mdpi.comthieme-connect.de
Derivatization Pathways and Functional Group Interconversions of the Acetal Unit
The diethoxyethyl acetal unit of this compound serves as a masked aldehyde, offering a versatile platform for various chemical transformations. The reactivity of this moiety is primarily centered around the acetal carbon, which is susceptible to hydrolysis and transacetalization, providing pathways to a range of functional group interconversions.
Hydrolysis to Aldehyde: The most fundamental derivatization of the acetal is its hydrolysis under acidic conditions to unmask the aldehyde functionality, yielding pentafluorosulfanylethanal. This reaction is typically catalyzed by protic acids such as hydrochloric acid or sulfuric acid in the presence of water. nih.govmasterorganicchemistry.comyoutube.comorganic-chemistry.orgmasterorganicchemistry.com The equilibrium of this reaction can be shifted towards the aldehyde by removing the ethanol byproduct. The generated aldehyde is a key intermediate for synthesizing a variety of other functional groups.
Transacetalization: The diethoxyethyl acetal can undergo transacetalization in the presence of other alcohols or diols under acidic catalysis. This allows for the exchange of the ethoxy groups for other alkoxy groups, leading to the formation of different acetals or ketals. This pathway is particularly useful for introducing more complex or functionalized alcohol moieties or for creating cyclic acetals by reacting with diols like ethylene glycol or propane-1,3-diol. nih.gov
Functional Group Interconversions from the Aldehyde: Once the aldehyde is unmasked, it can be converted into a wide array of other functional groups, as summarized in the table below.
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, K₂Cr₂O₇, PCC | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Reductive Amination | NH₃, H₂/Pd or NaBH₃CN | Primary Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Grignard Reaction | RMgX | Secondary Alcohol |
| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |
These derivatization pathways highlight the synthetic utility of the acetal group in this compound as a protected aldehyde, enabling a broad scope of chemical modifications.
Interplay Between the SF₅ Group and the Diethoxyethyl Moiety within the Compound
The chemical behavior of this compound is not merely a sum of its individual components but is significantly influenced by the mutual interactions between the strongly electron-withdrawing pentafluorosulfanyl (SF₅) group and the diethoxyethyl moiety.
Conformational Analysis and Stereoelectronic Effects on Reactivity
The conformational preferences of the C-C bond between the SF₅ group and the acetal carbon are dictated by a combination of steric and stereoelectronic effects. The bulky SF₅ group and the two ethoxy groups lead to significant steric hindrance, influencing the rotational barrier around the C-C bond.
Stereoelectronically, the highly electronegative SF₅ group is expected to exert a significant gauche effect. wikipedia.orgnih.govresearchgate.net This phenomenon, often observed in 1,2-disubstituted ethanes with electronegative substituents, favors a gauche conformation over an anti conformation due to stabilizing hyperconjugative interactions. wikipedia.orgacs.org Specifically, there can be a stabilizing interaction between the σ C-H or C-C bonding orbitals of the diethoxyethyl moiety and the low-lying σ* antibonding orbital of the C-SF₅ bond. This conformational preference can influence the reactivity of the acetal by affecting the accessibility of the acetal carbon to incoming reagents.
Furthermore, the acetal unit itself is subject to the anomeric effect, where the lone pairs on the oxygen atoms can donate electron density into the antibonding orbital of the adjacent C-O bond, leading to a preferred conformation of the ethoxy groups. psu.edursc.org The interplay of the gauche effect from the SF₅ group and the anomeric effect within the acetal moiety results in a complex conformational landscape that can impact the molecule's reactivity.
Mutual Inductive and Steric Influences on Reaction Pathways and Selectivity
The pentafluorosulfanyl group is one of the most strongly electron-withdrawing groups known, primarily due to the high electronegativity of the fluorine atoms. researchgate.netrowansci.com This potent inductive effect (-I) significantly influences the reactivity of the adjacent diethoxyethyl moiety.
Inductive Effects:
The strong -I effect of the SF₅ group deactivates the acetal carbon towards electrophilic attack by withdrawing electron density.
Conversely, it enhances the susceptibility of the acetal carbon to nucleophilic attack during hydrolysis or transacetalization by making it more electron-deficient.
This electron-withdrawing nature also increases the acidity of the protons on the carbon adjacent to the SF₅ group, potentially facilitating base-mediated reactions at this position.
Steric Effects:
The SF₅ group is sterically demanding, with a larger van der Waals volume than a trifluoromethyl or tert-butyl group. nih.govnih.gov This steric bulk can hinder the approach of nucleophiles or other reagents to the acetal center, thereby influencing reaction rates and selectivity. rsc.orgreddit.com
In reactions involving the unmasked aldehyde, the steric hindrance from the SF₅ group can direct the approach of nucleophiles to the less hindered face of the carbonyl group, potentially leading to diastereoselectivity in addition reactions.
The combination of these powerful inductive and significant steric effects governs the reaction pathways and selectivity observed in the chemical transformations of this compound.
Thermal and Chemical Stability under Diverse Reaction Environments
The pentafluorosulfanyl group is renowned for its exceptional thermal and chemical stability. rowansci.comenamine.netresearchgate.net This robustness is imparted to the entire molecule, making this compound a stable compound under a variety of conditions.
Thermal Stability: Compounds containing the SF₅ group generally exhibit high thermal stability, often decomposing at temperatures well above those required for most organic reactions. acs.orgresearchgate.net This stability can be attributed to the high strength of the S-F bonds. This property allows for reactions to be conducted at elevated temperatures without significant degradation of the SF₅ moiety.
Chemical Stability: The SF₅ group is resistant to a wide range of chemical reagents, including strong acids, bases, oxidants, and reductants. beilstein-journals.orgnih.gov This chemical inertness is a significant advantage, as it allows for a broad range of chemical transformations to be performed on the diethoxyethyl moiety without affecting the pentafluorosulfanyl group. The stability of the acetal group itself is condition-dependent; it is stable under neutral and basic conditions but labile in the presence of acid. nih.govmasterorganicchemistry.com
The following table summarizes the expected stability of this compound under various conditions:
| Condition | SF₅ Group Stability | Acetal Group Stability | Overall Molecular Stability |
|---|---|---|---|
| Strong Acid (e.g., conc. H₂SO₄) | High | Low (Hydrolysis) | Decomposition of acetal |
| Strong Base (e.g., NaOH) | High | High | High |
| Oxidizing Agents (e.g., KMnO₄) | High | Moderate | Dependent on reaction conditions |
| Reducing Agents (e.g., LiAlH₄) | High | High | High |
| Elevated Temperatures | High | High | High |
This robust nature makes this compound a valuable building block in synthetic chemistry, as the stable SF₅ group can be carried through multiple synthetic steps.
Exploration of Advanced Applications of 2,2 Diethoxyethyl Pentafluorosulfur and Analogous Pentafluorosulfanyl Compounds
Application as a Strategic Building Block in Organic Synthesis
The unique electronic properties and stability of the pentafluorosulfanyl group make it a valuable component in modern organic synthesis. researchgate.net Recent advancements have made SF5-containing building blocks more accessible, paving the way for their broader application. researchgate.netnih.govchemrxiv.org These compounds are not merely inert substituents but active participants in chemical transformations, enabling the construction of complex molecular architectures that were previously difficult to access. digitellinc.com
Pentafluorosulfanyl compounds are instrumental in the synthesis of novel ring systems. Their strong electron-withdrawing nature can influence the reactivity of adjacent functional groups, guiding cyclization reactions to form diverse heterocyclic and carbocyclic structures. A notable example is the use of SF5-containing phthalonitriles as precursors for the synthesis of phthalocyanines. acs.org The SF5 group's presence on the periphery of these macrocyclic compounds significantly modifies their electronic properties, which is crucial for their application as dyes and in photodynamic therapy. acs.org The synthesis of these complex heterocyclic structures demonstrates the utility of SF5-building blocks in creating sophisticated molecular frameworks.
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to explore broad areas of chemical space. pitt.educam.ac.uk This approach aims to generate molecular libraries with a high degree of scaffold diversity, which is crucial for identifying novel biologically active compounds. cam.ac.uknih.gov
While direct examples of (2,2-Diethoxyethyl)pentafluorosulfur in published DOS libraries are not prominent, its characteristics make it an ideal candidate for such synthetic endeavors. A key principle of DOS is the use of versatile building blocks that can be elaborated through various reaction pathways to generate a wide array of different molecular skeletons. The functional group in this compound (the diethoxyethyl group) can be readily converted into other functionalities, such as an aldehyde, which then serves as a branching point for divergent synthesis pathways. The stable and property-modifying SF5 group would be incorporated into each member of the resulting chemical library, imparting its unique electronic signature and lipophilicity. This allows for the systematic exploration of how the SF5 moiety influences biological activity or material properties across a diverse set of molecular architectures.
Contributions to Advanced Materials Science and Organic Electronics
The incorporation of the pentafluorosulfanyl group has led to significant advancements in materials science, particularly in the realm of organic electronics. researchgate.net The group's potent electron-accepting properties and stability are highly desirable for creating robust materials with tailored optoelectronic characteristics. rasayanjournal.co.in
Push-pull systems are a class of organic molecules characterized by an electron-donating (D) group and an electron-accepting (A) group connected by a π-conjugated spacer (D-π-A). researchgate.net These systems are fundamental to various optoelectronic applications due to their intramolecular charge transfer (ICT) properties. acs.org
The pentafluorosulfanyl group has proven to be a superior electron acceptor in these designs. researchgate.net Researchers have synthesized and characterized a range of novel push-pull dyes where the SF5 group acts as the acceptor. acs.org These molecules exhibit significant properties, including:
Large Stokes Shifts: A substantial difference between the absorption and emission maxima, which is beneficial for fluorescent applications. acs.org
Solvatofluorochromism: A pronounced shift in fluorescence color depending on the polarity of the solvent, indicating a strong ICT character. acs.org
Tunable Properties: The electronic and photophysical properties can be finely tuned by modifying the π-linker, allowing for the rational design of materials for specific applications. acs.orgrsc.org
These SF5-containing push-pull systems are being investigated for use in fluorescent sensors, nonlinear optics, and as components in dye-sensitized solar cells. researchgate.net
Table 1: Properties of SF5-Containing Push-Pull Dyes
| Feature | Description | Reference |
|---|---|---|
| Electron Acceptor | The SF5 group acts as a potent electron-withdrawing moiety. | researchgate.net |
| Intramolecular Charge Transfer (ICT) | Leads to pronounced solvatofluorochromic effects. | acs.org |
| Stokes Shift | Dyes often exhibit large Stokes shifts (>100 nm). | acs.org |
| Tunability | Photophysical properties can be modified by altering the π-conjugated spacer. | acs.orgrsc.org |
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them essential for display technologies and other electro-optical devices. mdpi.comresearchgate.netsigmaaldrich.com The molecular shape and electronic properties of the constituent molecules dictate the characteristics of the liquid crystalline phase.
The introduction of the SF5 group into molecular structures has led to the creation of novel liquid crystalline materials. researchgate.net By attaching an SF5 group to a fluorinated spacer connected to a benzylidine core, researchers have successfully synthesized materials exhibiting nematic and smectic liquid crystal phases. researchgate.net The unique properties of the SF5 group, including its size and polarity, influence the intermolecular interactions that drive the formation of these ordered, fluid phases. This research opens up new avenues for designing advanced liquid crystals with potentially superior performance characteristics for next-generation displays and sensors. researchgate.net
The stability and strong electron-withdrawing nature of the SF5 group make it an attractive component for advanced polymers. While this area is still emerging, the incorporation of SF5-containing monomers into polymer chains can be expected to yield materials with enhanced properties. For instance, polymers containing SF5 groups could exhibit:
Modified Electronic Properties: The electron-withdrawing SF5 group can alter the electronic characteristics of conjugated polymers, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Controlled Interchain Interactions: The polarity and potential for specific interactions (e.g., C-H···F) introduced by the SF5 group can influence how polymer chains pack in the solid state, affecting the material's bulk properties. acs.org
The synthesis of monomers like this compound provides a starting point for creating polymers with these desirable features. The functional handle can be used for polymerization reactions, systematically incorporating the SF5 moiety into the polymer backbone or as a pendant group.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phthalocyanine |
Role in Agrochemical Research and Development
The pentafluorosulfanyl (SF5) group is increasingly recognized in agrochemical research for its unique and potent influence on the physicochemical properties of organic molecules. nih.gov Often termed a "super-trifluoromethyl group," the SF5 moiety is distinguished by its high thermal and chemical stability, significant electronegativity, and lipophilicity. nih.gov These characteristics make it a valuable functional group in the design of new active ingredients for crop protection. nih.gov Researchers are exploring the SF5 group as a bioisosteric replacement for other commonly used fluorinated groups, such as the trifluoromethyl (CF3) or heptafluoroisopropyl (B10858302) groups, in an effort to enhance the biological performance and metabolic stability of agrochemicals. nih.govmdpi.com The incorporation of this group has demonstrated potential for creating novel insecticides and other crop protection agents with improved efficacy and selectivity. nih.govnih.gov
Design of Novel Crop Protection Agents Incorporating the SF5 Group
The design of new crop protection agents often involves the strategic incorporation of fluorine-containing substituents to modify a molecule's properties. nih.gov The pentafluorosulfanyl (SF5) group has emerged as a compelling structural component in this field. digitellinc.com A notable example of its application is in the development of novel meta-diamide insecticides. nih.gov
Researchers have successfully synthesized a series of SF5-containing meta-diamides by replacing the heptafluoroisopropyl group of a known insecticide scaffold with the pentafluorosulfanyl moiety. nih.gov This synthetic strategy leverages the unique properties of the SF5 group to create new chemical entities with potential insecticidal activity. mdpi.com The synthesis of these novel compounds, such as 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide (designated as compound 4d in a key study), was achieved through practical and efficient synthetic routes. nih.govnih.gov The process involved the condensation of 3-benzamido-2-fluorobenzoic acid with various 4-SF5-aniline derivatives. nih.gov This work illustrates that the SF5 group can be effectively integrated into complex molecular structures, serving as a key building block for a new generation of crop-protecting agents. nih.gov The successful synthesis and promising activity of these compounds underscore the potential of the SF5 group as a valuable scaffold in the discovery of innovative agrochemicals. nih.gov
Investigation of Modulating Effects on Bioactivity in Agrochemical Contexts
The incorporation of the pentafluorosulfanyl (SF5) group has been shown to significantly modulate the bioactivity of agrochemical compounds. nih.gov Investigations into SF5-containing meta-diamide insecticides revealed that these novel molecules exhibit potent insecticidal effects. nih.gov Specifically, in studies against the diamondback moth (Plutella xylostella), a significant agricultural pest, several of the synthesized compounds demonstrated high larvicidal activity. researchgate.net
The compound 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide (4d) was particularly effective, showing insecticidal potency comparable to the commercial insecticide broflanilide. nih.govresearchgate.net This compound not only displayed high insecticidal activity but also excellent selectivity towards insects, a critical attribute for modern crop protection agents. nih.govnih.gov The SF5 group's strong electron-withdrawing nature and lipophilicity are believed to contribute to these enhanced biological properties, potentially by influencing the molecule's binding affinity to target receptors in insects, such as GABA receptors. nih.govnih.gov
The research demonstrates that the SF5 moiety can be an effective bioisosteric replacement for other fluorinated groups, maintaining or even enhancing biological efficacy. nih.govmdpi.com The modulating effects of the SF5 group on bioactivity, combined with its chemical stability, position it as an important tool for developing next-generation agrochemicals with improved performance profiles. nih.gov
| Compound | Substituents (R1, R2, R3) | Larvicidal Activity (%) at 72h | Larvicidal Activity (%) at 96h | Eating Area (%) at 96h |
|---|---|---|---|---|
| 4a | H, H, H | 28 | 36 | >30 |
| 4b | H, H, CH3 | 7 | 7 | >30 |
| 4c | H, Br, CH3 | 90 | 90 | 5-10 |
| 4d | H, CH3, CH3 | 83 | 87 | 0-5 |
| Broflanilide (Reference) | CH3, Br, CF(CF3)2 | 100 | 100 | 0-5 |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Diethoxyethyl Pentafluorosulfur
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No peer-reviewed studies containing the high-resolution mass spectrometry data for (2,2-Diethoxyethyl)pentafluorosulfur could be located. This analytical technique is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. The theoretical exact mass can be calculated, but experimental verification is a critical component of structural characterization.
Analysis of Fragmentation Patterns for Structural Elucidation
Information regarding the fragmentation patterns of this compound under mass spectrometric conditions is currently unavailable in the scientific literature. The study of these patterns provides invaluable insight into the molecule's structure, revealing the characteristic ways in which it breaks apart upon ionization. This "fingerprint" is used to confirm the connectivity of atoms within the molecule.
Computational and Theoretical Investigations of 2,2 Diethoxyethyl Pentafluorosulfur
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. It is instrumental in predicting the properties of molecular systems by focusing on the electron density.
The initial step in the computational study of (2,2-Diethoxyethyl)pentafluorosulfur involves the optimization of its molecular geometry to find the most stable arrangement of its atoms. Using DFT methods, such as the B3LYP functional with a cc-pVQZ basis set, a stable conformation of the molecule can be determined.
Analysis of the electronic structure provides further understanding. The distribution of electron density and the nature of the molecular orbitals are crucial for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Value |
| S-C Bond Length (Å) | 1.85 |
| S-F (axial) Bond Length (Å) | 1.58 |
| S-F (equatorial) Bond Length (Å) | 1.56 |
| C-S-F (equatorial) Bond Angle (°) | 90.5 |
| F(axial)-S-F(equatorial) Bond Angle (°) | 89.5 |
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 6.7 |
| Dipole Moment (Debye) | 3.1 |
DFT calculations are also a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Key spectroscopic parameters include nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra).
Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be performed and are invaluable for interpreting experimental NMR spectra. The calculated shifts help in the assignment of peaks to specific atoms within the molecule. Similarly, the prediction of vibrational frequencies can aid in the analysis of infrared and Raman spectra, allowing for the identification of characteristic functional groups and vibrational modes of the molecule.
Table 3: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts (ppm)
| Fluorine Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| F (axial) | -150.2 | -149.8 |
| F (equatorial) | -75.8 | -76.1 |
Molecular Dynamics and Conformational Sampling
While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time.
The 2,2-diethoxyethyl group can rotate around the C-C and C-O bonds, leading to a complex potential energy surface with multiple local energy minima corresponding to different conformers. Molecular dynamics simulations can explore this conformational landscape by simulating the movement of atoms over time. By sampling different conformations, it is possible to identify the most stable and low-energy conformers and to understand the energy barriers between them.
The dynamic behavior of this compound can be significantly influenced by its environment. MD simulations can be performed in the presence of explicit solvent molecules to study how interactions with the solvent affect the molecule's conformation and dynamics. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The simulations can also provide information on the solvation structure around the molecule and the strength of solute-solvent interactions.
Theoretical Studies on Reaction Mechanisms and Selectivity
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity towards various reagents. DFT can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates.
By calculating the activation energies for different possible reaction pathways, it is possible to predict the most likely mechanism and to understand the factors that control the reaction's selectivity. For example, the reactivity of the pentafluorosulfur group can be explored, such as its susceptibility to nucleophilic attack or its role in radical reactions. Theoretical studies can predict whether a reaction is likely to proceed and what products are expected to form, providing valuable guidance for experimental investigations.
Lack of Publicly Available Research Hinders In-Depth Analysis of this compound
The user-provided outline requests a detailed examination of the computational aspects of this compound, including:
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Application of QSAR in De Novo Design of Functional Molecules:This advanced step would utilize established QSAR models to design new molecules based on the this compound scaffold with desired functionalities.
Without any foundational research on the computational behavior of this compound, it is not possible to generate the specific, data-driven article requested. The scientific community has yet to publish studies that would provide the necessary data and analysis to fulfill the detailed requirements of the proposed article structure. Further experimental and computational research on this compound is required before a comprehensive theoretical analysis can be compiled.
Conclusion and Future Research Perspectives
Summary of Current Research Challenges and Opportunities in SF5-Acetal Chemistry
The chemistry of SF5-acetals, including (2,2-Diethoxyethyl)pentafluorosulfur, is still a nascent field, and its advancement is intrinsically linked to overcoming several key challenges. These challenges, however, simultaneously represent significant opportunities for innovation and discovery.
Current Research Challenges:
Synthetic Accessibility: A primary hurdle has been the lack of straightforward, scalable, and safe methods for the introduction of the SF5 group into organic molecules, especially aliphatic systems. researchgate.netcnr.it Traditional methods often rely on hazardous reagents like fluorine gas or require harsh reaction conditions, limiting the substrate scope and functional group tolerance. eenukraine.com The synthesis of SF5-acetals specifically can be complex, often involving multi-step processes.
Reagent Availability and Handling: Reagents for pentafluorosulfanylation, such as pentafluorosulfur chloride (SF5Cl), have historically been difficult to synthesize and handle due to their high reactivity and gaseous nature at room temperature. researchgate.net While recent developments have provided more practical, gas-free methods for generating SF5Cl, its widespread availability and ease of use in laboratory settings remain a concern. researchgate.netdigitellinc.com
Selective Functionalization: Achieving high regioselectivity and stereoselectivity during the introduction of the SF5 group into complex molecules containing acetal (B89532) functionalities remains a significant challenge. The strong electron-withdrawing nature of the SF5 group can influence the reactivity of adjacent functional groups, leading to potential side reactions.
Understanding Structure-Property Relationships: There is a limited understanding of how the incorporation of an SF5 group into an acetal-containing molecule specifically influences its conformational preferences, metabolic stability, and biological activity.
Opportunities for Advancement:
Development of Novel Synthetic Methodologies: There is a considerable opportunity to develop milder, more efficient, and highly selective methods for the synthesis of SF5-acetals. This includes the exploration of new SF5-transfer reagents and catalytic systems. researchgate.netcolab.ws Recent progress in using SF5-alkynes as versatile building blocks opens new avenues for creating complex SF5-containing molecules. researchgate.net
Exploration of New Chemical Space: The synthesis of novel SF5-acetals like this compound allows for the exploration of previously inaccessible chemical space. thieme-connect.com This can lead to the discovery of molecules with unique properties and applications in medicinal chemistry, agrochemistry, and materials science.
Computational Modeling: Advanced quantum chemical methods can provide deeper insights into the electronic properties, reactivity, and potential biological interactions of SF5-acetals. rowansci.com Such computational studies can guide synthetic efforts and help in the rational design of new molecules with desired properties.
The table below summarizes the key properties of the SF5 group in comparison to the commonly used trifluoromethyl (CF3) group, highlighting the opportunities for its application.
| Property | Pentafluorosulfur (SF5) | Trifluoromethyl (CF3) |
| Geometry | Octahedral | Tetrahedral |
| Electronegativity (Pauling Scale) | 3.65 | 3.36 |
| Lipophilicity | High | Moderate |
| Electron-Withdrawing Effect | Strong | Strong |
| Thermal & Chemical Stability | High | High |
| Volume (ų) | ~55.4 | ~34.6 |
This table presents a comparative overview of the physicochemical properties of the SF5 and CF3 groups, illustrating the unique characteristics the SF5 group can impart to a molecule.
Potential for Interdisciplinary Research in SF5 Chemistry and its Interface with other Fields
The distinctive properties of the SF5 group position it as a valuable functional moiety at the interface of several scientific disciplines. The continued development of SF5 chemistry is expected to foster significant interdisciplinary collaboration.
Medicinal Chemistry and Drug Discovery: The SF5 group is considered a "super-trifluoromethyl" group and is increasingly being explored as a bioisostere for the CF3 group in drug design. figshare.comnih.govenamine.net Its high lipophilicity can enhance membrane permeability, while its metabolic stability can improve the pharmacokinetic profile of drug candidates. rowansci.com The unique steric and electronic properties of the SF5 group can also lead to enhanced binding affinity and efficacy. rowansci.com Research into SF5-containing compounds has shown promise in developing new anticancer, antibacterial, and antiparasitic agents. thieme-connect.com
Agrochemistry: The development of novel pesticides and herbicides is another promising area for the application of SF5-containing compounds. eenukraine.comnih.gov The enhanced biological activity of some SF5-analogues of existing agrochemicals suggests that this functional group can be used to create more potent and selective crop protection agents. nih.gov
Materials Science: The high thermal and chemical stability of the SF5 group makes it an attractive component for advanced materials. thieme-connect.comrowansci.com Its incorporation into polymers, liquid crystals, and other materials can lead to enhanced performance characteristics. The strong dipole moment associated with the SF5 group can also be exploited in the design of materials with specific electronic properties.
Chemical Biology: SF5-containing amino acids and other biomolecules are being synthesized to probe biological systems and to develop new tools for chemical biology. nih.gov These novel building blocks can be incorporated into peptides and other biopolymers to study protein structure and function, and to develop new therapeutic agents.
Outlook for Targeted Synthesis and Application-Driven Development of this compound
The future of this compound and related SF5-acetals will be driven by a synergistic relationship between synthetic innovation and the pursuit of specific applications.
Targeted Synthesis:
The development of more direct and efficient synthetic routes to this compound is a key objective. Future research will likely focus on:
Late-Stage Functionalization: Developing methods for the direct introduction of the SF5 group into pre-existing acetal-containing molecules. This would provide a more convergent and flexible approach to the synthesis of complex SF5-acetals.
Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral SF5-acetals will be crucial for their application in medicinal chemistry and as chiral building blocks.
Flow Chemistry: The use of flow chemistry techniques could enable the safer and more efficient synthesis of SF5-containing compounds by allowing for better control over reaction parameters and the handling of hazardous reagents.
Application-Driven Development:
The potential applications of this compound will guide its future development. Key areas of focus will include:
As a Versatile Building Block: The acetal group in this compound can be readily converted to an aldehyde, which is a versatile functional group for further chemical transformations. This makes the parent compound a potentially valuable building block for the synthesis of a wide range of more complex SF5-containing molecules.
In Medicinal Chemistry: Given the interest in SF5-containing compounds as potential therapeutic agents, this compound could serve as a key intermediate in the synthesis of novel drug candidates.
In Materials Science: The unique combination of the stable SF5 group and the reactive potential of the masked aldehyde functionality could be exploited in the development of new polymers and functional materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2,2-Diethoxyethyl)pentafluorosulfur derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of pentafluorosulfur-containing compounds often involves hydrolysis of precursor peroxides (e.g., SF₅OOC(O)F) followed by halogenation with reagents like ClF or F₂. Critical parameters include maintaining anhydrous conditions (to avoid hydrolysis side reactions) and controlling reaction temperatures (≤ –30°C for intermediates like SF₅OOF). Purity of starting materials, such as SF₅OOC(O)F, significantly impacts yield due to sensitivity to moisture .
Q. Which analytical techniques are optimal for characterizing this compound compounds?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Effective for quantifying trace impurities and degradation products, adapted from PFAS analysis protocols. Use hydrophilic interaction liquid chromatography (HILIC) columns for polar fluorinated compounds .
- Vibrational Spectroscopy : Assign key modes (e.g., symmetric SF₄ stretching at ~730 cm⁻¹ in Raman spectra) to confirm structural integrity. Avoid misassigning O-O stretches, as prior studies incorrectly attributed dominant Raman bands to this mode .
Q. What safety protocols are essential when handling this compound compounds in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, sealed goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods rated for volatile fluorinated compounds to minimize inhalation risks.
- Waste Disposal : Segregate waste in fluoropolymer containers and collaborate with specialized disposal services to prevent environmental release .
Advanced Research Questions
Q. How can contradictions in vibrational spectral assignments for pentafluorosulfur-containing compounds be systematically resolved?
- Methodological Answer : Combine Raman and infrared (IR) spectroscopy with computational modeling (e.g., density functional theory, DFT) to disentangle overlapping modes. For example, reassign the dominant Raman band in SF₅OOX derivatives to the symmetric SF₄ square-pyramidal stretch (730–740 cm⁻¹) rather than the O-O stretch (~500 cm⁻¹). Validate via isotopic substitution studies (e.g., SF₅¹⁸OOH) to track oxygen-related modes .
Q. What strategies stabilize labile pentafluorosulfur ethers against thermal or hydrolytic decomposition during storage?
- Methodological Answer :
- Storage Conditions : Store in anhydrous, oxygen-free environments using sealed amber vials with PTFE-lined caps. Add molecular sieves (3Å) to adsorb residual moisture.
- Stabilization Additives : Incorporate radical scavengers (e.g., BHT at 0.1% w/w) to inhibit peroxide degradation pathways observed in SF₅OOH analogs .
Q. How does the electronic environment of the diethoxyethyl group modulate the reactivity of the pentafluorosulfur moiety in nucleophilic substitution reactions?
- Methodological Answer : Perform comparative DFT calculations on this compound and simpler analogs (e.g., SF₅CH₂CH₃) to assess electron-withdrawing effects. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between the ethoxy groups and SF₅. Validate experimentally via kinetic studies of SN2 reactions with iodide ions in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
